4,5-DiHDPA lactone

Overview

Description

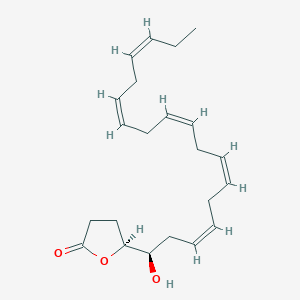

4,5-Dihydroxy-6-(8Z,11Z,14Z-heptadecatrienyl)-5,6-dihydro-2H-pyran-2-one (4,5-DiHDPA lactone) is a cyclic ester (lactone) derived from polyunsaturated fatty acid (PUFA) metabolism. Its molecular formula is C₂₂H₃₂O₃, with a molecular weight of 344.49 g/mol (CAS: 845673-68-9) . This compound is of interest due to its structural role as a stabilized form of dihydroxy fatty acids, which are often transient intermediates in lipid oxidation pathways. The lactone ring enhances stability, making it suitable for storage and experimental use. While its biological functions remain under investigation, its structural analogs, such as epoxy and hydroxylated fatty acid derivatives, are known to modulate inflammatory responses and cellular signaling .

Preparation Methods

Structural and Mechanistic Basis for 4,5-DiHDPA Lactone Synthesis

Precursor Selection and Initial Functionalization

This compound (C₂₂H₃₂O₃, MW 344.5 g/mol) is synthesized from docosahexaenoic acid (DHA), a polyunsaturated omega-3 fatty acid with six cis double bonds . The α-4 double bond (between carbons 4 and 5) is selectively targeted for epoxidation, a reaction that introduces an oxygen bridge to form an epoxide intermediate. This step is critical for enabling subsequent cyclization into the five-membered lactone ring .

The stereoelectronic properties of DHA’s conjugated double bonds influence the regioselectivity of epoxidation. Computational studies suggest that the α-4 position is more reactive due to reduced steric hindrance compared to other double bonds in the DHA backbone . Epoxidation typically employs meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with a tungsten-based catalyst, though specific conditions remain proprietary in industrial settings .

Stepwise Synthesis of this compound

Epoxidation of DHA

The first step involves epoxidizing DHA at the α-4 position to generate 4,5-epoxy-DHA. Reaction conditions are optimized to minimize side reactions, such as over-oxidation or epoxide migration:

| Parameter | Typical Range |

|---|---|

| Temperature | 0–4°C |

| Solvent | Dichloromethane or THF |

| Catalyst | Tungsten hexacarbonyl (W(CO)₆) |

| Reaction Time | 4–6 hours |

The epoxy intermediate is isolated via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized by NMR (δ 3.1–3.3 ppm for epoxy protons) and mass spectrometry .

Lactonization via Acid-Catalyzed Cyclization

The epoxide undergoes acid-catalyzed ring-opening followed by intramolecular esterification to form the lactone. Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (pTSA) in anhydrous toluene facilitates this step:

Key challenges include controlling racemization at the lactone’s stereocenter and suppressing oligomerization. Yields range from 45% to 62% under optimized conditions .

Analytical Characterization and Quality Control

Spectroscopic Validation

-

NMR Spectroscopy :

-

High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ observed at m/z 345.2431 (calculated 345.2434 for C₂₂H₃₂O₃) .

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a single peak with >95% purity in research-grade batches . Impurities include unreacted DHA (2–3%) and epoxide dimers (<1%).

Comparative Analysis of Alternative Synthetic Routes

Enzymatic Lactonization

Recent studies propose using lipases (e.g., Candida antarctica Lipase B) to catalyze lactone formation under mild conditions . However, enzyme compatibility with polyunsaturated substrates remains problematic, with yields <20% .

Solid-Phase Synthesis

Immobilized DHA on Merrifield resin has been tested to simplify purification, but lactonization efficiency drops to 28% due to steric constraints .

Industrial-Scale Production Challenges

Cost and Scalability

DHA’s market price (~$500/kg) and low lactonization yields make large-scale synthesis economically challenging. Continuous-flow reactors are being explored to improve throughput .

Chemical Reactions Analysis

Types of Reactions: 4,5-DiHDPA lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lactone ring or other functional groups.

Substitution: Various substitution reactions can occur, particularly at the lactone ring or the double bonds

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles are used under controlled conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .

Scientific Research Applications

4,5-DiHDPA lactone has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of lactones and their derivatives.

Biology: Investigated for its role in modulating gene expression through PPARγ activation.

Medicine: Explored for its potential antidiabetic properties due to its ability to activate PPARγ.

Industry: Utilized in the development of new pharmaceuticals and biochemical assays

Mechanism of Action

4,5-DiHDPA lactone exerts its effects primarily through the activation of PPARγ This nuclear receptor regulates the expression of genes involved in glucose and lipid metabolismThis binding initiates the transcription of target genes, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key compounds for comparison include (±)4(5)-EpDPA methyl ester (CAS: 121818-29-9) and other epoxy/hydroxy PUFA derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of 4,5-DiHDPA Lactone and (±)4(5)-EpDPA Methyl Ester

Key Differences

Functional Groups and Stability :

- The lactone ring in this compound confers stability, avoiding rapid degradation seen in free dihydroxy acids. In contrast, (±)4(5)-EpDPA methyl ester is stabilized as a methyl ester but requires alkaline hydrolysis (e.g., 0.25M NaOH) to regenerate the bioactive free epoxy acid [(±)4(5)-EpDPA], which has a short stability window (≤12 hours at 0°C) .

- The epoxy group in (±)4(5)-EpDPA methyl ester is highly reactive, necessitating stringent storage conditions (-80°C) to prevent ring-opening or polymerization.

Synthetic and Handling Considerations: this compound is supplied as a stable solid, enabling straightforward handling . (±)4(5)-EpDPA methyl ester is provided in ethanol solution, requiring careful solvent evaporation and hydrolysis before biological assays .

Biological Relevance: (±)4(5)-EpDPA is a cytochrome P450 (CYP450) metabolite of docosahexaenoic acid (DHA), implicated in resolving inflammation . this compound’s role is less defined but may serve as a metabolic byproduct or precursor for downstream lipid mediators.

Comparison with Other Analogues

- Epoxy Fatty Acids (e.g., Epoxyeicosatrienoic Acids, EETs): These CYP450-derived metabolites share epoxy groups but lack lactone rings. EETs are unstable in vivo due to soluble epoxide hydrolase (sEH)-mediated hydrolysis, whereas this compound resists enzymatic degradation.

- Dihydroxy Fatty Acids (e.g., Leukotrienes) : Unlike this compound, free dihydroxy acids are short-lived and prone to oxidation, limiting their experimental utility.

Biological Activity

4,5-DiHDPA lactone, known chemically as a 1,4-cyclic ester derived from 4,5-DiHDP (a derivative of docosahexaenoic acid or DHA), has garnered attention due to its potential biological activities. Its molecular formula is and it is classified as a PPARγ (peroxisome proliferator-activated receptor gamma) activator, which suggests significant implications for metabolic processes and therapeutic applications in metabolic disorders.

Chemical Structure and Synthesis

This compound is synthesized through the epoxidation of DHA at the alpha-4 double bond. This process yields a compound that exhibits structural similarities to other cyclic esters, such as 5(6)-DiHET lactone. The structural representation of this compound can be summarized as follows:

- Chemical Name : this compound

- CAS Number : 845673-68-9

- Molecular Weight : 344.5 g/mol

- Solubility : Soluble in ethanol and dimethyl sulfoxide (DMSO), sparingly soluble in aqueous buffers.

PPARγ Activation

One of the most significant biological activities of this compound is its role as an activator of PPARγ. This receptor is crucial for regulating glucose and lipid metabolism, making it a potential target for treating conditions such as obesity and type 2 diabetes. The activation of PPARγ leads to various downstream effects on gene expression related to lipid metabolism and inflammation.

The mechanism through which this compound exerts its effects involves:

- Gene Regulation : Activation of PPARγ influences genes involved in fatty acid storage and glucose metabolism.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that could contribute to therapeutic applications in metabolic diseases.

Comparative Biological Activity

To better understand the uniqueness of this compound compared to other compounds, the following table summarizes its biological activity alongside similar cyclic esters:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Cyclic ester | PPARγ activation | Derived from DHA; unique metabolic implications |

| 5(6)-DiHET lactone | Cyclic ester | PPARγ activation | Analogous structure; similar mechanism |

| Kavalactones | Cyclic ester | Anxiolytic properties | Derived from kava plant |

| γ-Octalactone | Cyclic ester | Flavoring agent | Primarily used in food industry |

Study on Metabolic Effects

A study highlighted the effects of omega-3 fatty acids on oxylipin levels in plasma, which indirectly relates to the activity of compounds like this compound. The study found that treatment increased n-3 oxylipin levels significantly while reducing certain n-6 oxylipins. This modulation suggests that compounds derived from omega-3 fatty acids could influence metabolic pathways relevant to conditions like cardiovascular diseases and diabetes .

Pharmacokinetics and Toxicity Profiles

Research into the pharmacokinetics and toxicity profiles of this compound is still limited. However, preliminary studies suggest that its interaction with biological targets such as metabolic enzymes and receptors could provide insights into its safety and efficacy for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4,5-DiHDPA lactone with high purity?

- Methodological Answer : Synthesis of lactone derivatives like 4,5-DiHDPA often involves enzymatic or chemical oxidation of precursor fatty acids. For example, (±)4(5)-EpDPA methyl ester (a structurally related compound) is synthesized via cytochrome P450-mediated epoxidation of DHA, followed by stabilization as a methyl ester to prevent degradation during storage . Purification typically employs column chromatography, with purity verified by HPLC (>98%) and structural confirmation via NMR or mass spectrometry. Ensure inert atmospheres during hydrolysis to regenerate the active lactone form .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Stability is highly temperature-dependent. Ethanol solutions of related lactones (e.g., (±)10(11)-DiHDPA) are stored at -20°C for ≥2 years, while methyl ester derivatives (e.g., (±)4(5)-EpDPA methyl ester) require -80°C to prevent degradation . For aqueous solutions, prepare fresh dilutions in PBS (pH 7.2) and use within 12 hours to avoid hydrolysis or oxidation. Avoid freeze-thaw cycles for stock solutions .

Q. What strategies mitigate solubility challenges when working with this compound in biological assays?

- Methodological Answer : Ethanol or DMSO are preferred solvents for initial stock preparation (50 mg/ml). For aqueous compatibility, evaporate organic solvents under nitrogen and reconstitute in PBS, achieving ~0.25 mg/ml solubility. Centrifuge at 10,000×g to remove insoluble aggregates. Monitor solvent residues (<0.1% v/v) to avoid confounding cellular effects .

Advanced Research Questions

Q. How does the lactone ring’s kinetic stability influence its biological activity and metabolic fate?

- Methodological Answer : The five-membered lactone ring in 4,5-DiHDPA is kinetically favored over larger rings, enhancing stability during transport but susceptible to hydrolysis in physiological conditions . To study this, use pH-controlled buffers (e.g., pH 2.0 vs. 7.4) to simulate gastric and systemic environments. Monitor hydrolysis via LC-MS and correlate with activity loss in angiogenesis or anti-inflammatory assays .

Q. How can researchers resolve contradictions in reported activity data for this compound metabolites?

- Methodological Answer : Metabolites like 4,5-dihydroDSP sulfate are reported as inactive, but unconjugated forms may retain activity . To test this, isolate unconjugated metabolites using solid-phase extraction and validate via competitive binding assays (e.g., anti-androgenic activity assays with CPA as a positive control). Compare IC50 values across conjugated vs. unconjugated forms .

Q. What advanced analytical techniques validate the structural integrity of this compound in complex matrices?

- Methodological Answer : Combine GC-O (gas chromatography-olfactometry) for volatile byproduct detection and UPLC-QTOF-MS for non-targeted profiling of degradation products . For quantification, use deuterated internal standards (e.g., d4-4,5-DiHDPA) to correct matrix effects. Risk management frameworks, as applied to ginkgo diterpene lactones, can prioritize critical quality attributes (e.g., lactone ring integrity) .

Q. What experimental designs elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Synthesize positional isomers (e.g., 3,4-epoxy vs. 4,5-epoxy groups) and test in parallel assays (e.g., Topoisomerase II inhibition or VEGF-induced angiogenesis). For example, 4,5-epoxypentane derivatives show superior activity over 3,4-epoxy analogs, highlighting the importance of functional group positioning . Use molecular docking to predict binding affinities to target proteins (e.g., Taq DNA polymerase) .

Q. Tables for Key Data

Properties

IUPAC Name |

(5S)-5-[(1R,3Z,6Z,9Z,12Z,15Z)-1-hydroxyoctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(24)25-21/h3-4,6-7,9-10,12-13,15-16,20-21,23H,2,5,8,11,14,17-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOBNCGOHMJRLU-VSHOBBMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC(C1CCC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@@H]1CCC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.